

potential off-target effects of the molecular glue IPS-06061

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Compound of Interest

Compound Name: IPS-06061

Cat. No.: B15610834

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Technical Support Center: IPS-06061

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the potential off-target effects of the molecular glue, **IPS-06061**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **IPS-06061**?

IPS-06061 is an orally active, novel molecular glue designed for targeted protein degradation.
[1][2][3][4][5][6] It functions by inducing the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the mutant KRAS G12D protein.[4][5] This induced proximity leads to the ubiquitination of KRAS G12D, marking it for subsequent degradation by the proteasome.[7][8][9][10] This targeted degradation of KRAS G12D is intended to inhibit downstream signaling pathways that drive cancer cell proliferation.[11][12][13]

Q2: What are potential off-target effects for a molecular glue like **IPS-06061**?

While designed for specificity, molecular glues can have potential off-target effects primarily through two mechanisms:

- **Neosubstrate Degradation:** The molecular glue might induce the formation of a ternary complex between CRBN and a protein other than the intended target (a "neosubstrate"). This can lead to the unintended degradation of other proteins that are essential for normal cellular function.
- **Target-Independent Binding:** The compound could bind to other proteins in the cell, independent of CRBN, potentially altering their function or leading to unforeseen cellular responses.

Q3: Is there public data on the off-target effects of **IPS-06061**?

Currently, detailed public data from comprehensive off-target profiling studies for **IPS-06061** is limited. However, preclinical data indicates a high selectivity for KRAS G12D.[\[14\]](#) Studies in xenograft mouse models have shown a favorable safety profile, with no significant changes in body weight observed during treatment, suggesting a low incidence of systemic toxicity at efficacious doses.[\[14\]](#) It was also noted that **IPS-06061** had no degradation effect in KRAS wild-type negative control cells.[\[14\]](#)

Q4: How can I assess the selectivity and potential off-target effects of **IPS-06061** in my experiments?

A multi-pronged approach is recommended to assess the selectivity of **IPS-06061**:

- **Global Proteomics (Mass Spectrometry):** This is an unbiased method to identify and quantify thousands of proteins in your cells with and without **IPS-06061** treatment. This can reveal the degradation of any unintended proteins.
- **Cellular Thermal Shift Assay (CETSA):** This technique can identify proteins that physically bind to **IPS-06061** inside the cell. Ligand binding typically increases the thermal stability of a protein.
- **Targeted Protein Analysis (Western Blot):** Once potential off-targets are identified, Western blotting can be used to confirm their degradation in a dose- and time-dependent manner.

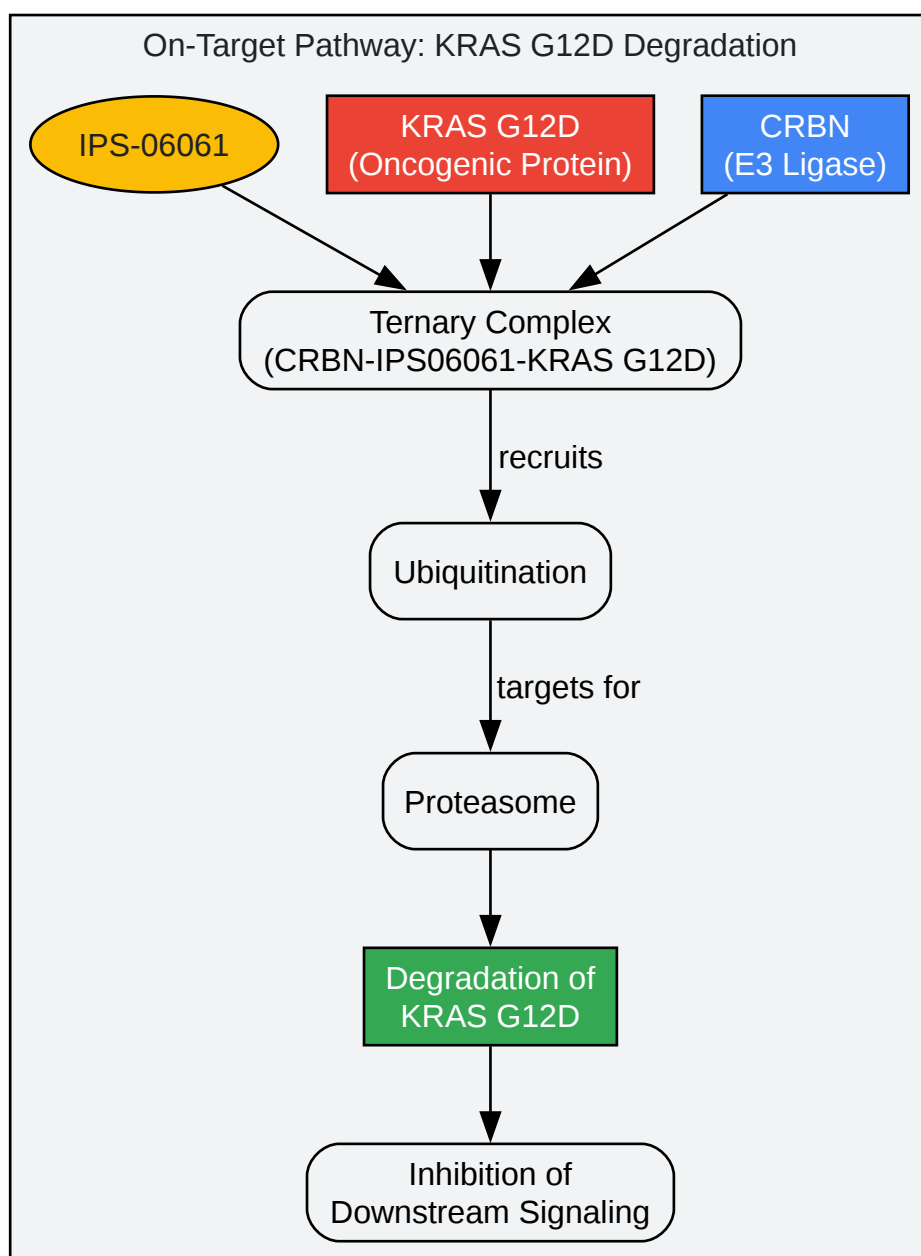
On-Target Activity of IPS-06061

The following table summarizes the known quantitative data for the on-target activity of **IPS-06061**.

Parameter	Value	Target/System	Reference
DC ₅₀	<500 nM	KRAS G12D Degradation	[4] [5]
Kd	331 nM	For KRAS G12D in a ternary complex with CRBN	[14]
Tumor Growth Inhibition	100%	AsPC-1 human pancreatic cancer xenograft mouse model (80 mg/kg)	[14]
KRAS G12D Degradation in vivo	~75%	AsPC-1 xenograft model after 4 weeks of treatment	[14]
Bioavailability	22.5%	In vivo (mouse model)	[14]

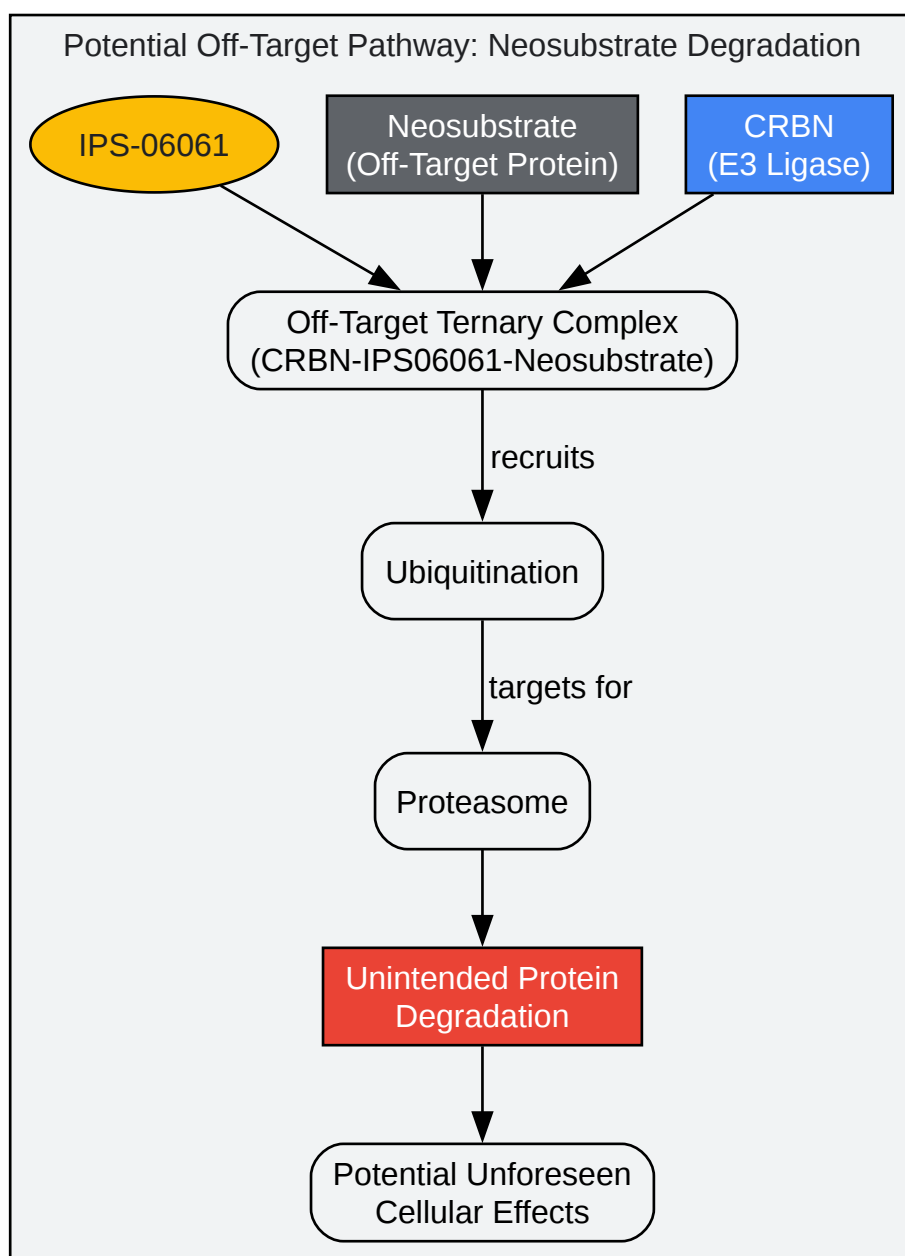
Visualizing the Mechanism and Potential Off-Targets

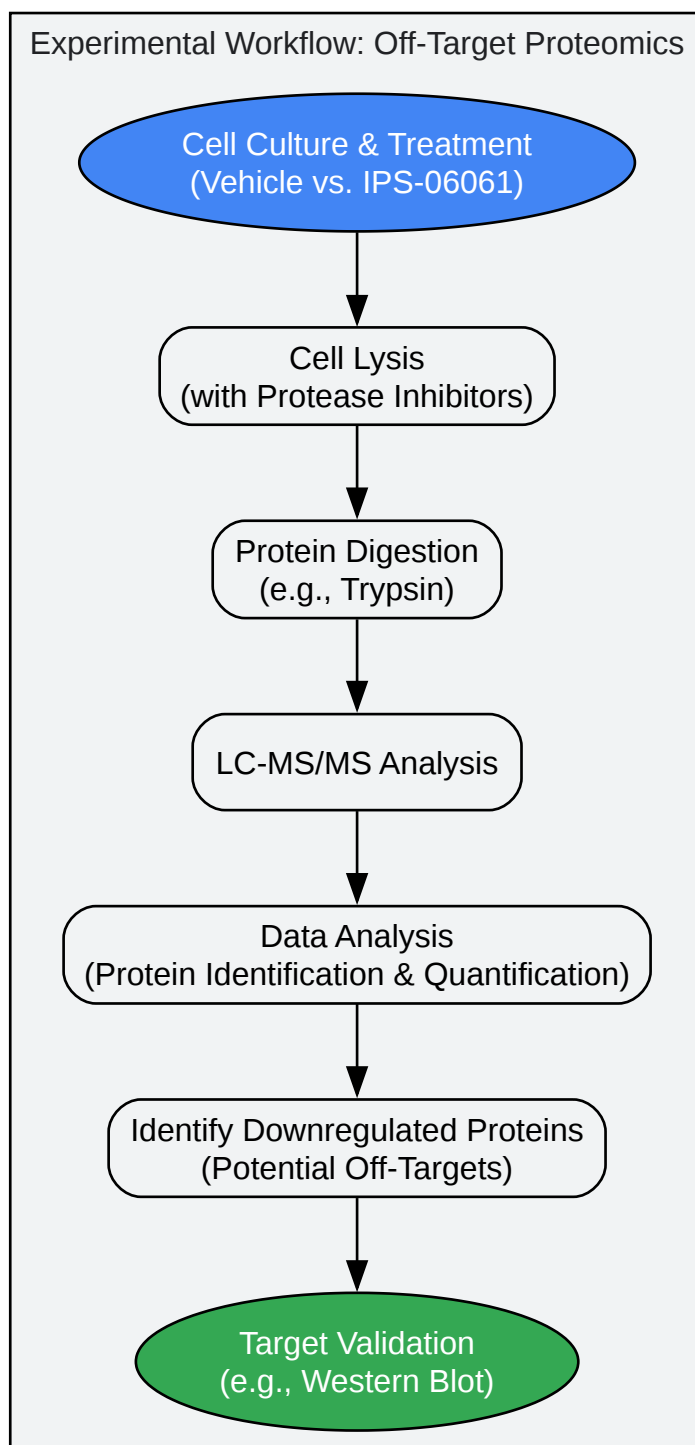
The following diagrams illustrate the intended mechanism of action of **IPS-06061** and the potential for off-target effects.



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Caption: Intended mechanism of action of **IPS-06061**.





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